molecular formula C20H24N2O3 B13094161 N-Isopropyl DL-Z-Phenylalaninamide

N-Isopropyl DL-Z-Phenylalaninamide

Cat. No.: B13094161
M. Wt: 340.4 g/mol
InChI Key: NOPOCLCIKLKITB-SFHVURJKSA-N
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Description

N-Isopropyl DL-Z-Phenylalaninamide is an amide derivative of phenylalanine, featuring an isopropyl group, a phenyl ring, and a stereochemically defined Z-configuration (indicating the spatial arrangement of substituents around a double bond). The amphiphilic nature of the molecule (hydrophilic amide and hydrophobic isopropyl/phenyl groups) may confer unique solubility or thermoresponsive properties, akin to poly(N-isopropyl acrylamide) (PNIPA) .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C20H24N2O3/c1-15(2)22(20(24)25-14-17-11-7-4-8-12-17)18(19(21)23)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H2,21,23)/t18-/m0/s1

InChI Key

NOPOCLCIKLKITB-SFHVURJKSA-N

Isomeric SMILES

CC(C)N([C@@H](CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)N(C(CC1=CC=CC=C1)C(=O)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation Method Using Isopropyl Bromide

  • Reagents : DL-Z-Phenylalanine (protected with benzyloxycarbonyl group), isopropyl bromide, potassium carbonate (as acid scavenger), ethylene glycol (solvent).
  • Procedure :
    • The protected phenylalanine is reacted with isopropyl bromide in the presence of potassium carbonate to neutralize the hydrobromic acid formed.
    • The reaction is carried out in ethylene glycol at approximately 90–91 °C for 2 to 2.5 hours under stirring.
    • After completion, the reaction mixture is filtered to remove potassium bromide salt.
    • The filtrate is subjected to vacuum distillation under inert atmosphere to isolate the N-isopropyl amide product.
  • Advantages :
    • One-step direct alkylation without the need for expensive catalysts.
    • Lower reaction temperature reduces energy consumption.
    • Ethylene glycol is preferred for its low toxicity, economic efficiency, and environmental safety.
  • Yield and Purity :
    • High yield with minimal side reactions such as hydrolysis or reduction.
Parameter Condition/Value
Temperature 90–91 °C
Reaction time 2–2.5 hours
Solvent Ethylene glycol
Base Potassium carbonate
Molar ratio (Phenylalanine:isopropyl bromide:K2CO3) 1:4:1
Product isolation Vacuum distillation (3-5 mm Hg)
Product boiling point 197–203 °C

Reductive Amination Route

  • An alternative approach involves reductive amination of the protected phenylalanine aldehyde intermediate with isopropylamine.
  • Requires mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This method allows selective formation of the amide bond with controlled stereochemistry.
  • Vacuum Distillation : Used to separate the product from solvent and by-products under reduced pressure to avoid thermal decomposition.
  • Chromatographic Purification : High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is employed for purity analysis and quantitation.
  • Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm structural integrity and purity.
Solvent Toxicity Economic Efficiency Technological Safety Environmental Impact
Ethylene Glycol Low High High Low
Dimethylformamide Moderate Moderate Moderate Higher

Ethylene glycol is preferred for the synthesis due to its favorable profile across all criteria.

Method Key Reagents Conditions Advantages Limitations
Alkylation with Isopropyl Bromide DL-Z-Phenylalanine, isopropyl bromide, K2CO3, ethylene glycol 90–91 °C, 2–2.5 h One-step, catalyst-free, low toxicity solvent Requires careful temperature control
Catalytic Hydrogenation p-Aminodiphenylamine, acetone, Cu-Cr catalyst, H2 150 °C, 6 MPa H2, 5 h High purity, scalable High pressure, expensive catalyst
Reductive Amination Protected phenylalanine aldehyde, isopropylamine, reducing agent Mild temperature, reductive conditions Selective, stereocontrolled Additional synthetic steps required
  • The alkylation method with isopropyl bromide in ethylene glycol medium offers a practical and industrially scalable route to N-Isopropyl DL-Z-Phenylalaninamide with high yield and purity.
  • Avoidance of heavy metal catalysts reduces environmental and economic burdens.
  • Vacuum distillation under inert atmosphere ensures product stability and purity.
  • The choice of solvent and base is critical to minimize side reactions and maximize yield.
  • Process parameters such as temperature, molar ratios, and reaction time must be optimized for each batch to ensure reproducibility.

The preparation of this compound is best achieved through alkylation of the protected phenylalanine derivative with isopropyl bromide in the presence of potassium carbonate and ethylene glycol solvent at controlled temperature conditions. This method balances efficiency, safety, and environmental considerations, making it suitable for both laboratory-scale synthesis and industrial application. Alternative methods such as catalytic hydrogenation and reductive amination offer routes for specific applications but involve more complex conditions or additional steps.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1. Analgesic Properties

N-Isopropyl DL-Z-Phenylalaninamide has been investigated as a selective inhibitor of voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. Research indicates that compounds targeting NaV1.7 can provide effective analgesia with minimal central nervous system side effects. For instance, a derivative of this compound demonstrated state-dependent inhibition of NaV1.7, showing potent analgesic efficacy in murine models of neuropathic pain with an effective dose (ED50) of approximately 3.4 mg/kg .

2. Neurological Disorders

The compound has also shown promise in treating various neurological disorders. In particular, it has been linked to methods for increasing neurogenesis and treating conditions such as Alzheimer's disease and Parkinson's disease. The administration of similar compounds has been shown to enhance learning and neuroprotection in animal models .

Biochemical Applications

1. Enzyme Activity

This compound has been utilized in studies examining the activity of amidases—enzymes that catalyze the hydrolysis of amides. For example, research on amidases from Brevundimonas diminuta revealed that these enzymes could effectively hydrolyze L-phenylalaninamide, showcasing the compound's relevance in biochemical pathways involving amino acids .

2. Acyl Transfer Reactions

The compound's structure allows for participation in acyl transfer reactions, which are critical in various synthetic and metabolic processes. Amidases from different bacterial strains have been shown to catalyze reactions involving this compound, demonstrating its utility in biocatalysis .

Case Studies

Study Focus Findings
Study on NaV1.7 InhibitorsAnalgesic propertiesThis compound derivatives exhibited selective inhibition of NaV1.7 with significant analgesic effects in neuropathic pain models .
Neurogenesis EnhancementNeurological applicationsCompounds similar to this compound were found to enhance neurogenesis, potentially aiding treatments for neurodegenerative diseases .
Amidase ActivityBiochemical roleAmidases from Brevundimonas diminuta effectively hydrolyzed L-phenylalaninamide, indicating its role in enzymatic processes .

Mechanism of Action

The mechanism of action of N-Isopropyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Poly(N-isopropyl acrylamide) (PNIPA)

Structural Similarities :

  • Both compounds contain an isopropyl group and a hydrophilic amide moiety.
  • PNIPA is a polymer, while N-Isopropyl DL-Z-Phenylalaninamide is a monomeric amide.

Functional Differences :

  • Thermoresponsive Behavior: PNIPA exhibits a Lower Critical Solution Temperature (LCST) of ~32°C in water, transitioning from hydrophilic to hydrophobic above this temperature .
  • Applications: PNIPA is widely used in thermosensitive hydrogels for drug delivery, actuators, and tissue engineering . The monomeric structure of this compound may enable tailored hydrogels with enhanced aromatic interactions for targeted drug binding.
Table 1: Key Properties of PNIPA vs. This compound
Property PNIPA This compound (Inferred)
LCST 32°C Not reported (potentially higher/lower)
Solubility Water-soluble below LCST Variable (amide enhances, phenyl reduces)
Molecular Weight Polymer (variable) Monomeric (~260–300 g/mol)
Key Applications Hydrogels, drug delivery Drug carriers, enzyme substrates

3-Chloro-N-phenyl-phthalimide

Structural Similarities :

  • Both compounds contain a phenyl ring and amide-like functionalities (imide in 3-chloro-N-phenyl-phthalimide vs. amide in the target compound).
  • Chlorine substitution in 3-chloro-N-phenyl-phthalimide adds electronegativity and reactivity .

Functional Differences :

  • Reactivity : The imide group in 3-chloro-N-phenyl-phthalimide facilitates polymerization into polyimides, whereas this compound’s primary amide may support hydrogen bonding or enzymatic interactions .
  • Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for high-performance polymers , while the target compound’s biofunctional groups suggest biomedical uses.

Benzathine Benzylpenicillin

Structural Similarities :

  • Both contain aromatic (benzyl/phenyl) and amide groups.
  • Benzathine benzylpenicillin is a salt with dibenzylethylenediamine, enhancing stability .

Functional Differences :

  • Bioactivity : Benzathine benzylpenicillin is an antibiotic, whereas this compound’s bioactivity remains uncharacterized in the literature.
  • Solubility : The penicillin derivative’s ionic structure improves aqueous solubility, unlike the neutral, amphiphilic target compound .

Biological Activity

N-Isopropyl DL-Z-Phenylalaninamide (CAS: 68319-33-5) is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is an amino acid derivative with the molecular formula C20_{20}H24_{24}N2_2O3_3. Its structure features an isopropyl group attached to a phenylalanine backbone, which influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. The precise pathways and molecular targets are still under investigation, but initial studies suggest interactions with:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic processes.
  • Receptors : It can potentially interact with receptors related to neurotransmission and inflammation, influencing physiological responses.

1. Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, studies on synthesized peptides have shown effectiveness against MCF-7 and MDA-MB 231 breast cancer cell lines, suggesting that modifications in the structure can enhance bioactivity against cancer cells .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through assays measuring the inhibition of inducible nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Compounds exhibiting low IC50_{50} values for iNOS inhibition indicate a promising avenue for developing anti-inflammatory agents .

CompoundIC50_{50} (µg/mL)Activity Type
This compoundTBDAnti-inflammatory
Compound 19iNOS Inhibition
Compound 220iNOS Inhibition

3. Neuroprotective Effects

Given its structural similarity to neuroactive compounds, this compound may possess neuroprotective properties. Research into related compounds has shown potential in protecting neuronal cells from apoptosis associated with ischemic injuries .

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of phenylalanine-based compounds and evaluated their biological activities against different cancer cell lines. The results indicated that structural modifications could significantly enhance their anticancer efficacy .
  • Inhibition Studies : In vitro assays demonstrated that certain derivatives of this compound effectively inhibited iNOS activity, suggesting a mechanism for reducing inflammation in cellular models .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with specific peptidases have revealed potential competitive inhibition characteristics, which could be harnessed for therapeutic applications against diseases involving dysregulated protease activity .

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